molecular formula C9H19Br B13155497 3-(Bromomethyl)-2,5-dimethylhexane

3-(Bromomethyl)-2,5-dimethylhexane

Cat. No.: B13155497
M. Wt: 207.15 g/mol
InChI Key: RYIWLAMBDJKUAM-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,5-dimethylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by a bromomethyl group attached to a hexane backbone with two methyl substituents at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,5-dimethylhexane typically involves the bromination of 2,5-dimethylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of bromine in the presence of a catalyst can also be employed to achieve the desired bromination efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,5-dimethylhexane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile, such as hydroxide, cyanide, or amine, leading to the formation of various substituted products.

    Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination: The major product is typically an alkene.

    Oxidation: Products can include alcohols, aldehydes, or carboxylic acids.

Scientific Research Applications

3-(Bromomethyl)-2,5-dimethylhexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules through alkylation, aiding in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,5-dimethylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)pentane
  • 2-(Bromomethyl)-2,5-dimethylhexane
  • 3-(Chloromethyl)-2,5-dimethylhexane

Uniqueness

3-(Bromomethyl)-2,5-dimethylhexane is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other alkyl halides. The presence of two methyl groups at the 2 and 5 positions influences its steric and electronic properties, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

IUPAC Name

3-(bromomethyl)-2,5-dimethylhexane

InChI

InChI=1S/C9H19Br/c1-7(2)5-9(6-10)8(3)4/h7-9H,5-6H2,1-4H3

InChI Key

RYIWLAMBDJKUAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CBr)C(C)C

Origin of Product

United States

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